

discovery and history of 1-allyltetrahydro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-allyltetrahydro-4(1H)-pyridinone

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1-Allyltetrahydro-4(1H)-pyridinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-allyltetrahydro-4(1H)-pyridinone**, a heterocyclic compound belonging to the N-substituted 4-piperidone class. While specific historical data on the discovery of this exact molecule is not readily available in public literature, this document outlines the probable synthetic routes based on established methodologies for this compound class. Detailed experimental protocols for these general synthetic methods are provided, alongside a summary of its known physical and chemical properties. This guide also includes illustrative spectroscopic data from closely related compounds to provide researchers with a comparative baseline.

Introduction

N-substituted 4-piperidones are a significant class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and drug discovery. The piperidone scaffold is a key pharmacophore in a variety of biologically active molecules. The nature of the substituent on the nitrogen atom can significantly modulate the pharmacological properties of these derivatives, influencing their potency, selectivity, and pharmacokinetic profiles. **1-**

allyltetrahydro-4(1H)-pyridinone, with its allyl group, presents a versatile synthetic intermediate, allowing for further functionalization through reactions targeting the double bond.

Physicochemical Properties

The known physical and chemical properties of **1-allyltetrahydro-4(1H)-pyridinone** are summarized in the table below. This data is primarily sourced from commercial suppliers and chemical databases.

Property	Value
CAS Number	20785-46-0
Molecular Formula	C ₈ H ₁₃ NO
Molecular Weight	139.19 g/mol
Boiling Point	60-63 °C at 3 Torr
Density	0.972 ± 0.06 g/cm ³ (Predicted)
InChI	InChI=1S/C8H13NO/c1-2-5-9-6-3-8(10)4-7-9/h2H,1,3-7H2
SMILES	C=CCN1CCC(=O)CC1

Synthetic Methodologies

While the specific historical first synthesis of **1-allyltetrahydro-4(1H)-pyridinone** is not documented, its preparation can be achieved through well-established methods for the N-alkylation of 4-piperidones. The two most common and effective approaches are direct N-alkylation and reductive amination.

Direct N-Alkylation of 4-Piperidone

This method involves the direct reaction of 4-piperidone with an allyl halide, such as allyl bromide, in the presence of a base. The base is crucial for neutralizing the hydrohalic acid formed during the reaction, thereby driving the reaction to completion.

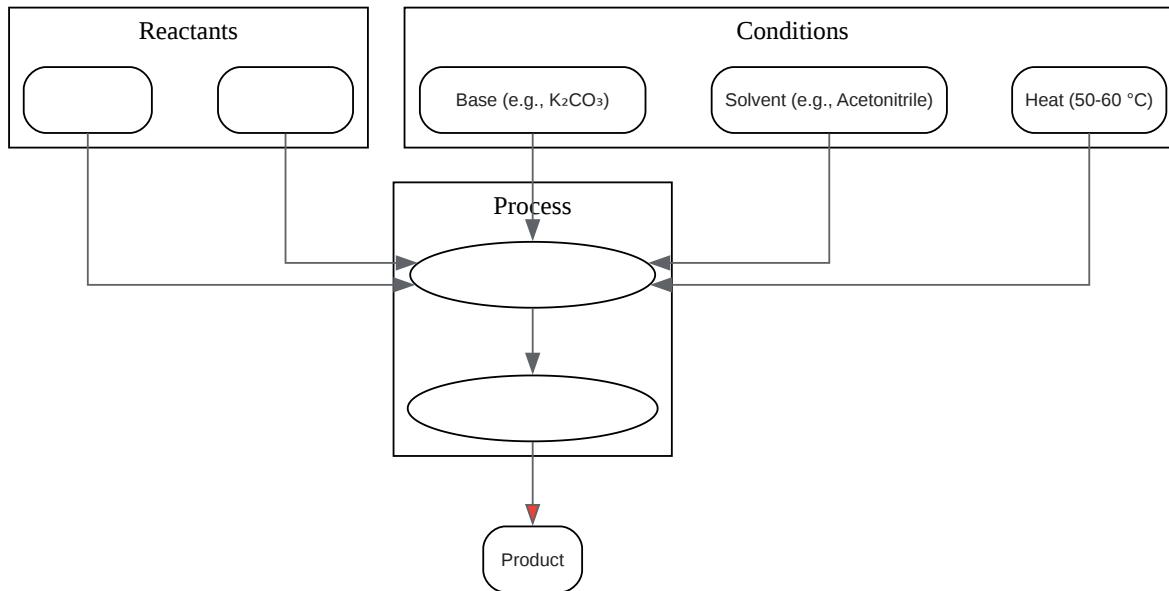
- Materials:

- 4-Piperidone hydrochloride monohydrate
- Allyl bromide
- Potassium carbonate (K_2CO_3), anhydrous
- Acetonitrile (CH_3CN), anhydrous
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

- Procedure:

- To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4-piperidone hydrochloride monohydrate (1.0 eq) and anhydrous acetonitrile.
- Add finely powdered anhydrous potassium carbonate (2.5 eq) to the suspension.
- Slowly add allyl bromide (1.2 eq) to the stirred mixture at room temperature.
- Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **1-allyltetrahydro-4(1H)-pyridinone**.

- Logical Workflow for Direct N-Alkylation:



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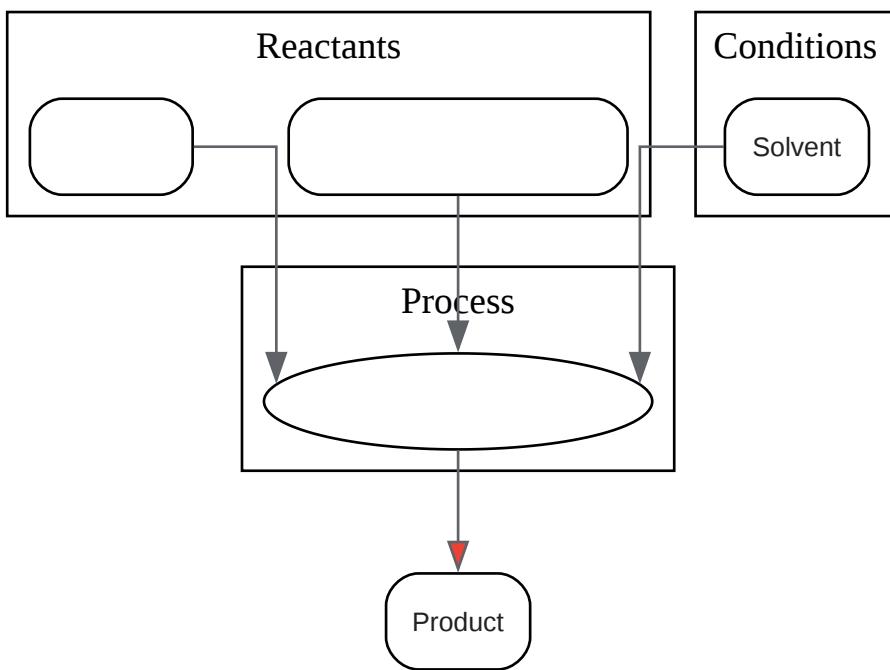
Caption: General workflow for the synthesis via direct N-alkylation.

Reductive Amination

Reductive amination offers an alternative route, which involves the reaction of a primary amine (allylamine) with a ketone (4-piperidone is not suitable here, this should be a diketone or a precursor that can form the piperidone ring). A more relevant reductive amination approach for N-substitution would be the reaction of a precursor dicarbonyl with allylamine. However, for the specific case of adding an allyl group to a pre-formed 4-piperidone ring, direct alkylation is the more straightforward method.

A conceptually related synthesis for forming the N-allyl piperidone ring would be a cyclization reaction. For instance, a double Michael addition of allylamine to a divinyl ketone derivative.

- Logical Workflow for Ring Formation via Cyclization:



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Caption: Conceptual workflow for synthesis via cyclization.

Spectroscopic Data (Illustrative)

Specific, published spectroscopic data for **1-allyltetrahydro-4(1H)-pyridinone** is scarce. However, the following data for closely related N-substituted 4-piperidones can be used for comparative purposes.

Infrared (IR) Spectroscopy

The IR spectrum of a 4-piperidone derivative will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the region of 1710-1730 cm^{-1} . Other characteristic peaks will include C-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of an N-alkyl-4-piperidone will show characteristic signals for the protons on the piperidine ring, typically in the range of 2.0-3.5 ppm. The protons on the N-alkyl substituent will have distinct chemical shifts. For an N-allyl group, one

would expect signals for the vinyl protons around 5.0-6.0 ppm and the methylene protons adjacent to the nitrogen around 3.0 ppm.

- ^{13}C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon in the downfield region, typically around 205-210 ppm. The carbons of the piperidine ring will appear in the range of 40-60 ppm. For an N-allyl group, the vinyl carbons would be expected around 115-140 ppm and the methylene carbon adjacent to the nitrogen around 50-60 ppm.

Table of Representative ^{13}C NMR Chemical Shifts for N-Alkyl-4-Piperidones:

Carbon Atom	N-Methyl-4-piperidone (ppm)	N-Ethyl-4-piperidone (ppm)
C=O	~208	~208
C2/C6	~55	~52
C3/C5	~41	~41
N-CH ₃	~46	-
N-CH ₂	-	~52
N-CH ₂ -CH ₃	-	~12

Note: The exact chemical shifts for **1-allyltetrahydro-4(1H)-pyridinone** will vary.

Signaling Pathways and Biological Activity

There is no specific information available in the public domain regarding the involvement of **1-allyltetrahydro-4(1H)-pyridinone** in any signaling pathways or its specific biological activities. However, the broader class of N-substituted piperidones has been extensively studied and shown to interact with a variety of biological targets. Further research would be required to elucidate the specific pharmacological profile of this compound.

Conclusion

1-allyltetrahydro-4(1H)-pyridinone is a synthetically accessible N-substituted 4-piperidone. While its specific history and biological role are not well-documented, it represents a valuable

scaffold for chemical synthesis and drug discovery. The general synthetic methods of direct N-alkylation and cyclization reactions provide reliable routes to its preparation. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds. Further investigation into its biological properties is warranted to explore its potential as a lead compound in drug development programs.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com